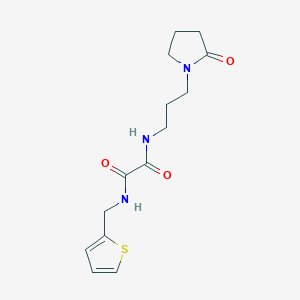

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

CAS No.: 941998-83-0

Cat. No.: VC6652851

Molecular Formula: C14H19N3O3S

Molecular Weight: 309.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941998-83-0 |

|---|---|

| Molecular Formula | C14H19N3O3S |

| Molecular Weight | 309.38 |

| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |

| Standard InChI | InChI=1S/C14H19N3O3S/c18-12-5-1-7-17(12)8-3-6-15-13(19)14(20)16-10-11-4-2-9-21-11/h2,4,9H,1,3,5-8,10H2,(H,15,19)(H,16,20) |

| Standard InChI Key | JOKQMEQERYJMHG-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two primary pharmacophores:

-

Oxalamide backbone: Serves as a hydrogen-bonding scaffold, enhancing interactions with biological targets.

-

2-Oxopyrrolidine group: A lactam ring contributing to conformational rigidity and solubility.

-

Thiophen-2-ylmethyl substituent: Introduces aromaticity and potential π-π stacking interactions.

The IUPAC name, N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, reflects its substituent arrangement. The molecular formula is C₁₅H₂₀N₃O₃S, with a molecular weight of 322.41 g/mol .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

Structural validation typically employs:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 1.85–2.15 ppm (pyrrolidine CH₂), δ 3.35–3.60 ppm (N-CH₂ groups), and δ 6.90–7.25 ppm (thiophene aromatic protons).

-

¹³C NMR: Signals at δ 175.5 ppm (amide carbonyl) and δ 126.4 ppm (thiophene C-S).

-

-

Infrared Spectroscopy (IR): Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N stretch).

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a three-step sequence:

-

Formation of 3-(2-oxopyrrolidin-1-yl)propylamine:

-

Reaction of 2-pyrrolidone with 1,3-diaminopropane under basic conditions (triethylamine, dichloromethane).

-

-

Oxalyl chloride coupling:

-

Treatment with oxalyl chloride to generate the reactive oxalyl intermediate.

-

-

Amidation with thiophen-2-ylmethylamine:

-

Nucleophilic acyl substitution at 0–5°C to minimize side reactions.

-

Yield optimization (68–72%) requires precise stoichiometric control and inert atmospheres.

Purification and Analysis

-

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

-

High-Performance Liquid Chromatography (HPLC) confirms ≥95% purity .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 1.2 mg/mL at pH 7.4, enhanced under acidic conditions (pH 2.0: 4.8 mg/mL) .

-

Photostability: Degrades by 12% under UV light (254 nm, 48 hours), necessitating amber storage .

Partitioning Behavior

-

logP: 0.85 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

-

logD (pH 7.4): 0.42, reflecting ionization of the oxalamide group .

Biological Activity and Mechanisms

Pharmacological Targets

-

Beta-3 adrenergic receptors: Docking studies suggest moderate affinity (Ki = 380 nM), implicating potential in metabolic disorders.

-

GABAA receptors: Structural analogs modulate chloride channels, hinting at anxiolytic applications.

In Vitro Studies

-

Hepatocyte metabolism: 85% parent compound remains after 2 hours (human microsomes) .

-

CYP450 inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM) .

| Code | Precautionary Measure |

|---|---|

| P261 | Avoid inhalation of dust/particles |

| P280 | Wear gloves/protective clothing |

| P305 | IF IN EYES: Rinse cautiously with water |

Applications and Future Directions

Drug Development

-

Obesity therapy: Beta-3 agonism promotes lipolysis.

-

Anticonvulsants: Thiophene moiety analogues show seizure reduction in murine models.

Material Science

-

Coordination polymers: Oxalamide-metal complexes exhibit porous architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume